molecular formula C13H20O4 B3243701 Diethyl nona-2,7-dienedioate CAS No. 15898-67-6

Diethyl nona-2,7-dienedioate

Cat. No.: B3243701
CAS No.: 15898-67-6
M. Wt: 240.29 g/mol
InChI Key: DGDKCADOPSQFGL-UHFFFAOYSA-N
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Description

Diethyl nona-2,7-dienedioate is an organic compound with the molecular formula C13H20O4. It is an ester derivative of nona-2,7-dienedioic acid, characterized by the presence of two ethyl ester groups and two conjugated double bonds. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl nona-2,7-dienedioate can be synthesized through the esterification of nona-2,7-dienedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl nona-2,7-dienedioate undergoes various types of chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing ester groups to alcohols.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl nona-2,7-dienedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl nona-2,7-dienedioate in chemical reactions typically involves the conjugated double bonds and ester groups. For example, in asymmetric synthesis, the compound can undergo Michael addition reactions, where nucleophiles add to the conjugated double bonds, leading to the formation of chiral centers . This property makes it valuable in the synthesis of chiral molecules.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl nona-2,7-dienedioate: Similar structure but with methyl ester groups instead of ethyl.

    Diethyl octa-2,6-dienedioate: Similar structure but with one less carbon in the chain.

    Diethyl deca-2,8-dienedioate: Similar structure but with one more carbon in the chain.

Uniqueness

Diethyl nona-2,7-dienedioate is unique due to its specific chain length and the presence of conjugated double bonds, which confer distinct reactivity and make it suitable for specific synthetic applications, particularly in the formation of cyclic β-amino acid derivatives and peptide nucleic acids .

Properties

IUPAC Name

diethyl nona-2,7-dienedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c1-3-16-12(14)10-8-6-5-7-9-11-13(15)17-4-2/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDKCADOPSQFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCCCC=CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00778696
Record name Diethyl nona-2,7-dienedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00778696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15898-67-6
Record name Diethyl nona-2,7-dienedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00778696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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